REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([CH3:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[N+:19]([O-])([OH:21])=[O:20]>>[F:1][C:2]1[C:10]([CH3:11])=[C:9]([F:12])[C:8]([F:13])=[C:7]([N+:19]([O-:21])=[O:20])[C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1C)F)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
this was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
did not exceed 30° C
|
Type
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ADDITION
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Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
to collect the formed crystals
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Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
The thus obtained crystals were washed with water (100 ml×3)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 500 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
EXTRACTION
|
Details
|
above was extracted with chloroform (300 ml×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=C(C(=C1C)F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |